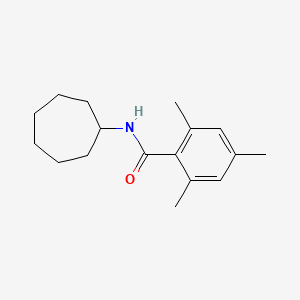
3-hexyl-2,5-dithiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-2,5-dithiophen-2-ylthiophene is an organic compound with the molecular formula C₁₈H₂₀S₃. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophene rings substituted with a hexyl group. This compound is of significant interest in the field of organic electronics due to its unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of 2,5-dibromo-3-hexylthiophene with thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine for halogenation, alkyl halides for alkylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Aplicaciones Científicas De Investigación
3-Hexyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the production of organic photovoltaic cells and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-hexyl-2,5-dithiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it facilitates charge transport and improves device performance .
Comparación Con Compuestos Similares
- 2,2’:5’,2’'-Terthiophene
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: Compared to its analogs, 3-hexyl-2,5-dithiophen-2-ylthiophene exhibits superior electronic properties due to the presence of additional thiophene rings, which enhance its conjugation and charge transport capabilities. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
173448-32-3 |
|---|---|
Fórmula molecular |
C18H20S3 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
3-hexyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C18H20S3/c1-2-3-4-5-8-14-13-17(15-9-6-11-19-15)21-18(14)16-10-7-12-20-16/h6-7,9-13H,2-5,8H2,1H3 |
Clave InChI |
YTVFFHNAOQSJOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


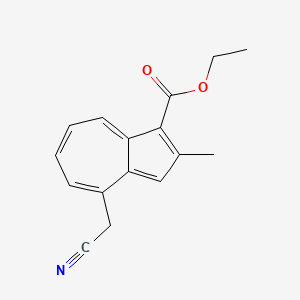
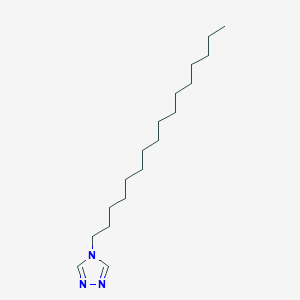
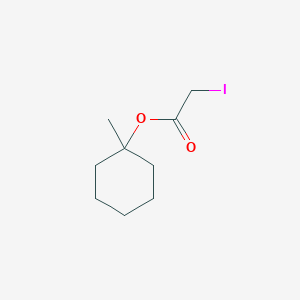
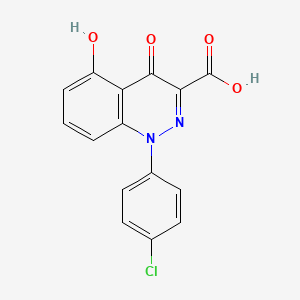
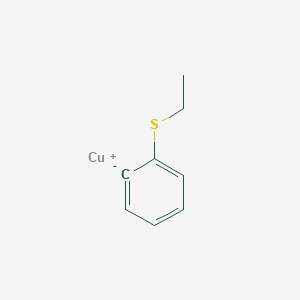

![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
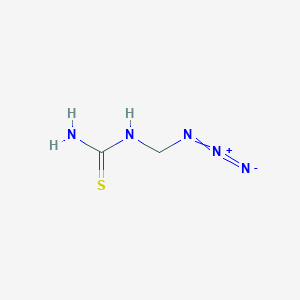

![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
